N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide is a synthetic organic compound. It is characterized by the presence of multiple functional groups, including a sulfonyl group, a furan ring, and a trimethoxybenzamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. The process may start with the preparation of the sulfonyl and furan intermediates, followed by their coupling with the trimethoxybenzamide core. Common reagents used in these steps include sulfonyl chlorides, furan derivatives, and amide coupling agents. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography. Safety and environmental considerations are also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitutions, can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology: Its biological activity can be studied to understand its effects on cellular processes and potential therapeutic uses.
Medicine: The compound may be investigated for its potential as a drug candidate, particularly if it exhibits activity against specific biological targets.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects can result from binding to these targets, modulating their activity, and altering downstream biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide include other sulfonyl-containing molecules, furan derivatives, and trimethoxybenzamide analogs. Examples include:
- N-(2-((4-chloro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)-3,4,5-trimethoxybenzamide
- N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,4,5-trimethoxybenzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FNO7S/c1-14-10-16(7-8-17(14)24)33(27,28)21(18-6-5-9-32-18)13-25-23(26)15-11-19(29-2)22(31-4)20(12-15)30-3/h5-12,21H,13H2,1-4H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYSYEMQQQUDOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CO3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FNO7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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